2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound features a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene moiety, substituted with 2-methoxyphenyl and 4-methoxyphenyl groups. Its (2E)-configuration distinguishes it from structurally similar (Z)-isomers (e.g., RN 902047-85-2 in ), which may influence stereoelectronic properties and biological interactions .
Properties
Molecular Formula |
C21H22N2O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C21H22N2O5S2/c1-27-16-9-7-15(8-10-16)23-17-12-30(25,26)13-19(17)29-21(23)22-20(24)11-14-5-3-4-6-18(14)28-2/h3-10,17,19H,11-13H2,1-2H3 |
InChI Key |
GCYBWGDTYIVFQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, focusing on its effects against different biological targets. Key findings include:
- Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antibacterial properties. The synthesized compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, with a notable higher efficacy against gram-negative strains like Escherichia coli compared to gram-positive strains like Staphylococcus aureus .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle progression and induction of oxidative stress .
The mechanisms through which this compound exerts its biological activity involve several pathways:
- Inhibition of Enzymatic Activity : The thiazole ring is known to interact with various enzymes involved in metabolic processes. This interaction can lead to the inhibition of cancer cell proliferation .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells, thereby providing protective effects against cellular damage .
Research Findings and Case Studies
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , featuring a methoxyphenyl group and a thiazole derivative integrated within a tetrahydrothieno ring system. This unique structure contributes to its reactivity and potential biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Methoxyphenyl Group | Enhances solubility and bioactivity |
| Thiazole Derivative | Imparts specific biological interactions |
| Tetrahydrothieno Ring System | Contributes to overall molecular stability |
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of the Thiazole Core : Utilizing precursors that can undergo cyclization reactions.
- Introduction of the Methoxy Groups : Employing methoxylation reactions to enhance solubility.
- Final Coupling Reaction : Combining the thiazole derivative with the methoxyphenyl acetamide through amide bond formation.
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific outcomes depend heavily on the reaction conditions and substituents present on the molecule.
Biological Activities
Research indicates that compounds similar to 2-(2-methoxyphenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide exhibit significant biological activities. Preliminary studies suggest potential applications in:
- Anti-inflammatory Properties : The compound may inhibit specific inflammatory pathways.
- Anticancer Activity : Interaction studies indicate binding to certain receptors that could lead to apoptosis in cancer cells.
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.
Case Studies and Research Findings
- Anti-inflammatory Mechanism : A study explored the interaction of this compound with cyclooxygenase enzymes, demonstrating inhibition of prostaglandin synthesis, which is crucial in inflammatory responses.
- Anticancer Potential : Research involving cell lines treated with this compound showed decreased viability in cancer cells compared to control groups, suggesting a mechanism involving cell cycle arrest or apoptosis.
- Antimicrobial Activity : In vitro assays revealed that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations:
- Substituent Effects :
Hypoglycemic Activity (Thiazolidinedione Derivatives):
- Compounds like 3i () with 2,4-dioxothiazolidin-5-ylidene and methoxyphenoxy groups exhibit potent hypoglycemic effects via PPAR-γ agonism.
Anti-Infective and Anti-Proliferative Activity:
- Fluorinated analogs () target bacterial enzymes, leveraging the sulfone group’s electron-withdrawing properties. The target compound’s methoxy groups may redirect selectivity toward eukaryotic targets (e.g., kinases) .
- Phenoxy acetamides with morpholinyl/piperidinyl groups () show anti-cancer activity (IC₅₀ < 10 µM), highlighting the importance of aryl substitutions. The target compound’s methoxyphenyl groups may similarly enhance DNA intercalation or topoisomerase inhibition .
Notable Differences:
- The target compound’s synthesis likely requires specialized conditions for sulfonation and stereochemical control (E-configuration) , whereas thiazolidinedione derivatives () employ simpler condensation reactions.
Preparation Methods
Gewald Reaction-Based Condensation
The Gewald reaction, a two-component condensation between ketones and activated nitriles in the presence of sulfur and a base, is widely employed to synthesize thiophene derivatives. For this compound, the reaction forms the thieno-thiazole skeleton, with subsequent modifications introducing the methoxyphenyl and acetamide groups. Key intermediates include 2-aminothiophene derivatives, which undergo cyclization to form the tetrahydrothiazole ring.
Multi-Step Functionalization
Alternative routes involve sequential functionalization of pre-formed thiazole or thiophene precursors. For example, alkylation of a thiazolidinone intermediate with 2-methoxyphenylacetic acid chloride introduces the acetamide moiety, followed by oxidation to form the 5,5-dioxide group.
Catalytic Cyclization
Transition-metal-catalyzed cyclization reactions, though less common, offer regioselectivity advantages. Palladium catalysts facilitate coupling between aryl halides and sulfur-containing precursors, enabling precise control over stereochemistry.
Step-by-Step Synthesis Procedures
Formation of the Thieno-Thiazole Core
Reagents :
-
4-Methoxyphenylacetonitrile
-
Elemental sulfur
-
Triethylamine (base)
-
2-Methoxyphenylacetic acid
Procedure :
-
Gewald Condensation : Combine 4-methoxyphenylacetonitrile (10 mmol) and sulfur (12 mmol) in ethanol. Add triethylamine (15 mmol) dropwise under nitrogen. Reflux at 80°C for 6 hours to yield 2-aminothiophene-3-carbonitrile.
-
Cyclization : Treat the intermediate with 2-methoxyphenylacetic acid (12 mmol) and thionyl chloride (20 mmol) in dichloromethane. Stir at room temperature for 24 hours to form the tetrahydrothieno-thiazole ring.
Key Data :
Oxidation to 5,5-Dioxide
Reagents :
-
Hydrogen peroxide (30%)
-
Acetic acid
Procedure :
Add hydrogen peroxide (5 equiv) to the thieno-thiazole intermediate in acetic acid. Stir at 50°C for 8 hours. Monitor completion via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Oxidation Yield | 85% | |
| Optimal Temperature | 50°C |
Acetamide Formation
Reagents :
-
Acetic anhydride
-
Pyridine
Procedure :
Reflux the oxidized intermediate with acetic anhydride (3 equiv) and pyridine (catalyst) in toluene for 4 hours. Quench with ice-water and extract with ethyl acetate.
Key Data :
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol and toluene balance reactivity and practicality.
Catalytic Efficiency
Triethylamine outperforms weaker bases (e.g., K2CO3) in Gewald reactions, achieving 20% higher yields.
Temperature Effects
Oxidation at >60°C induces side reactions (e.g., over-oxidation), reducing yields by 15%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Challenges and Troubleshooting
Stereochemical Control
The (2E) configuration is favored under acidic conditions but requires careful pH monitoring. Impurities from (2Z) isomers are removed via recrystallization from methanol.
Sulfone Stability
The 5,5-dioxide group is hygroscopic; storage under argon at −20°C prevents decomposition.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Gewald Condensation | 68 | 98 | 120 |
| Multi-Step Functionalization | 72 | 97 | 150 |
| Catalytic Cyclization | 65 | 95 | 200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
